molecular formula C15H14OSe B12624477 (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol CAS No. 918442-98-5

(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B12624477
CAS No.: 918442-98-5
M. Wt: 289.24 g/mol
InChI Key: CKKRYKLAQXSMSH-GJZGRUSLSA-N
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Description

(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol is a chiral organoselenium building block of significant value in synthetic organic chemistry. Its structure incorporates a stereodefined indanol scaffold, a motif prevalent in pharmaceuticals and bioactive molecules . The phenylselanyl group at the C2 position makes this compound a versatile precursor for various selenium-mediated transformations, including stereospecific selenoxide eliminations to introduce conjugated double bonds. Researchers may utilize this chiral synthon in the asymmetric synthesis of complex natural products or for the development of novel ligands and catalysts, leveraging the defined stereochemistry at both the C1 and C2 positions to induce chirality in downstream molecules. The 2,3-dihydro-1H-inden-1-ol core is a recognized structure in medicinal chemistry, forming the basis of active pharmaceutical ingredients such as the anti-Parkinson's agent rasagiline . As a selenium-containing derivative of this privileged scaffold, this compound provides a critical handle for further chemical elaboration, enabling the exploration of new chemical space in drug discovery and material science.

Properties

CAS No.

918442-98-5

Molecular Formula

C15H14OSe

Molecular Weight

289.24 g/mol

IUPAC Name

(1S,2S)-2-phenylselanyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H14OSe/c16-15-13-9-5-4-6-11(13)10-14(15)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1

InChI Key

CKKRYKLAQXSMSH-GJZGRUSLSA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)O)[Se]C3=CC=CC=C3

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Visible-Light-Induced Synthesis

One notable method for synthesizing (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol involves a visible-light-induced oxidative coupling of vinylarenes with diselenides. The general procedure is as follows:

  • Reagents :

    • Vinylarene (0.2 mmol)
    • Diselenide (0.1 mmol)
    • Ethyl acetate (2 mL)
  • Procedure :

    • Combine the vinylarene and diselenide in a 10 mL vessel equipped with a magnetic stir bar.
    • Stir the mixture and irradiate it with a compact fluorescent lamp for approximately 20 hours.
    • After completion, remove the solvent using a rotary evaporator.
    • Purify the product via flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent.

This method yields this compound as an oil with an approximate yield of 66%.

Reaction Conditions and Yields

Reaction Monitoring and Purification

The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product is purified by flash column chromatography, typically yielding the desired compound in good purity and yield.

Method Yield (%) Eluent for Purification
Visible-Light-Induced Synthesis 66% Petroleum Ether/Ethyl Acetate (varied ratios)

Characterization of Product

Characterization of this compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

These analytical methods help confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or other reduced forms.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol is used as a chiral building block for the construction of complex molecules

Biology

Organoselenium compounds, including this compound, have shown potential as antioxidants and enzyme inhibitors. They are studied for their ability to modulate biological pathways and protect cells from oxidative stress.

Medicine

Research into the medicinal applications of this compound focuses on its potential as an anticancer agent, antimicrobial agent, and neuroprotective compound. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Substituent Molecular Weight (g/mol) Key Techniques for Characterization Notable Properties
(1S,2S)-2-(Phenylselanyl)-... PhSe 242.34 NMR, X-ray (inferred) High lipophilicity, redox activity
(1S,2S)-2-(Phenylthio)-... PhS 242.34 NMR, X-ray Moderate redox activity
(1S,2S)-2-Bromo-... Br 213.07 X-ray, XRPD Crystallizes readily
(1S,2S)-2-Benzyl-... Bn 264.35 XRPD, NOESY NMR Neuroprotective potential
(1S,2S)-2-Amino-... HCl NH2 (HCl salt) 185.66 HPLC, MS High solubility, chiral amine intermediate

Key Research Findings

  • Stereochemical Stability: The (1S,2S) configuration in dihydroindenol derivatives is critical for biological activity and crystallographic clarity.
  • Substituent Impact :
    • Phenylselanyl vs. Thio : Selenium’s larger atomic radius and lower electronegativity enhance radical scavenging capacity compared to sulfur.
    • Halogen vs. Benzyl : Bromine facilitates crystallography but limits bioactivity; benzyl groups improve binding to hydrophobic pockets.
  • Synthetic Challenges : Heavy atoms (Br, Se) complicate purification but aid in structural elucidation.

Biological Activity

(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol, also known by its CAS number 918442-98-5, is an organoselenium compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular formula of this compound is C15H14OSe, with a molecular weight of 289.231 g/mol. The compound features a phenylselanyl group that is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC15H14OSe
Molecular Weight289.231 g/mol
CAS Number918442-98-5
Melting PointNot specified

Antioxidant Properties

Research indicates that selenium compounds exhibit significant antioxidant activity. This compound may enhance the body's antioxidant defense system by modulating reactive oxygen species (ROS) levels. This property is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that organoselenium compounds can exert anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Further studies are needed to elucidate its efficacy against specific cancer types.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Reactive Oxygen Species Modulation : The phenylselanyl group can influence redox signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes.
  • Gene Expression Regulation : Modulation of transcription factors that control inflammatory and apoptotic pathways.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals compared to control samples, indicating strong antioxidant properties.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on human cell lines showed that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. These findings support its potential use in managing inflammatory diseases.

Case Study 3: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation in vitro. The study reported an IC50 value indicating effective cytotoxicity against breast cancer cell lines.

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